2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid
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Overview
Description
2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a dimethoxyphenyl ethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps One common method starts with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid
- 2-((4-Fluorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid
Uniqueness
2-((4-Chlorophenyl)imino)-3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazolidine ring and the dimethoxyphenyl ethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
67931-70-8 |
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Molecular Formula |
C21H21ClN2O5S |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)imino-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C21H21ClN2O5S/c1-28-16-8-3-13(11-17(16)29-2)9-10-24-20(27)18(12-19(25)26)30-21(24)23-15-6-4-14(22)5-7-15/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26) |
InChI Key |
LWHFINXDOJZPIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=C(C=C3)Cl)CC(=O)O)OC |
Origin of Product |
United States |
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